molecular formula C11H9ClN2S B1295906 4-Chloro-2-methylsulfanyl-6-phenylpyrimidine CAS No. 91063-60-4

4-Chloro-2-methylsulfanyl-6-phenylpyrimidine

Cat. No.: B1295906
CAS No.: 91063-60-4
M. Wt: 236.72 g/mol
InChI Key: ZEESGEQPRKDJCQ-UHFFFAOYSA-N
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Description

4-Chloro-2-methylsulfanyl-6-phenylpyrimidine is a heterocyclic compound with the molecular formula C11H9ClN2S It is a derivative of pyrimidine, characterized by the presence of a chlorine atom at the fourth position, a methylsulfanyl group at the second position, and a phenyl group at the sixth position

Biochemical Analysis

Biochemical Properties

4-Chloro-2-methylsulfanyl-6-phenylpyrimidine plays a significant role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules, influencing their activity and function. For instance, this compound has been shown to inhibit certain kinases, which are enzymes that transfer phosphate groups from high-energy donor molecules to specific substrates. This inhibition can affect signaling pathways and cellular processes. Additionally, this compound can bind to specific receptors on cell surfaces, modulating their activity and downstream effects .

Cellular Effects

The effects of this compound on various cell types and cellular processes are profound. It has been observed to influence cell signaling pathways, gene expression, and cellular metabolism. For example, this compound can alter the expression of genes involved in cell proliferation and apoptosis, leading to changes in cell growth and survival. Additionally, this compound can impact metabolic pathways by modulating the activity of enzymes involved in glycolysis and oxidative phosphorylation .

Molecular Mechanism

At the molecular level, this compound exerts its effects through various mechanisms. It can bind to specific biomolecules, such as enzymes and receptors, altering their conformation and activity. This binding can result in enzyme inhibition or activation, depending on the target. Furthermore, this compound can influence gene expression by interacting with transcription factors and other regulatory proteins, leading to changes in the transcriptional activity of specific genes .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time. The compound’s stability and degradation are critical factors that influence its long-term effects on cellular function. Studies have shown that this compound remains stable under specific conditions, but its activity may decrease over time due to degradation. Long-term exposure to this compound can lead to sustained changes in cellular processes, such as altered gene expression and metabolic activity .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At low doses, the compound may exhibit beneficial effects, such as modulating enzyme activity and improving cellular function. At high doses, it can cause toxic or adverse effects, including cellular damage and disruption of normal physiological processes. Threshold effects have been observed, where a specific dosage range produces optimal results without causing toxicity .

Metabolic Pathways

This compound is involved in various metabolic pathways. It interacts with enzymes and cofactors that regulate metabolic flux and metabolite levels. For instance, this compound can influence the activity of enzymes involved in the citric acid cycle and fatty acid metabolism, leading to changes in energy production and lipid synthesis. These interactions can have significant implications for cellular metabolism and overall physiological function .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Chloro-2-methylsulfanyl-6-phenylpyrimidine typically involves the following steps:

    Starting Materials: The synthesis begins with the appropriate pyrimidine precursor.

    Methylsulfanylation: The methylsulfanyl group is introduced at the second position using methylthiolating agents like methylthiol or dimethyl disulfide.

    Phenylation: The phenyl group is introduced at the sixth position through a coupling reaction, often using phenylboronic acid and a palladium catalyst.

Industrial Production Methods

In an industrial setting, the production of this compound may involve:

    Batch Processing: Utilizing large-scale reactors to carry out the chlorination, methylsulfanylation, and phenylation steps sequentially.

    Continuous Flow Chemistry: Employing continuous flow reactors to enhance reaction efficiency and yield.

Chemical Reactions Analysis

Types of Reactions

4-Chloro-2-methylsulfanyl-6-phenylpyrimidine undergoes various chemical reactions, including:

    Substitution Reactions: The chlorine atom can be substituted with other nucleophiles, such as amines or thiols.

    Oxidation Reactions: The methylsulfanyl group can be oxidized to form sulfoxides or sulfones.

    Reduction Reactions: The compound can undergo reduction reactions to modify the pyrimidine ring or the substituents.

Common Reagents and Conditions

    Substitution: Nucleophiles like amines or thiols, often in the presence of a base such as sodium hydride.

    Oxidation: Oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride.

Major Products Formed

    Substitution: Formation of substituted pyrimidines with various functional groups.

    Oxidation: Formation of sulfoxides or sulfones.

    Reduction: Formation of reduced pyrimidine derivatives.

Scientific Research Applications

4-Chloro-2-methylsulfanyl-6-phenylpyrimidine has several scientific research applications:

    Medicinal Chemistry: It is investigated for its potential as a pharmacophore in drug design, particularly in the development of anticancer and antiviral agents.

    Materials Science: The compound is explored for its use in the synthesis of novel materials with unique electronic and optical properties.

    Biological Studies: It serves as a tool compound in studying enzyme interactions and cellular pathways.

Mechanism of Action

The mechanism of action of 4-Chloro-2-methylsulfanyl-6-phenylpyrimidine involves its interaction with specific molecular targets, such as enzymes or receptors. The chlorine and methylsulfanyl groups play a crucial role in binding to the active sites of these targets, modulating their activity. The phenyl group contributes to the compound’s overall stability and lipophilicity, enhancing its bioavailability.

Comparison with Similar Compounds

Similar Compounds

  • 2-Chloro-4-methylsulfanyl-6-phenylpyrimidine
  • 4-Chloro-2-methylsulfanyl-5-phenylpyrimidine
  • 4-Chloro-2-methylsulfanyl-6-(4-methylphenyl)pyrimidine

Uniqueness

4-Chloro-2-methylsulfanyl-6-phenylpyrimidine is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties

Properties

IUPAC Name

4-chloro-2-methylsulfanyl-6-phenylpyrimidine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H9ClN2S/c1-15-11-13-9(7-10(12)14-11)8-5-3-2-4-6-8/h2-7H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZEESGEQPRKDJCQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CSC1=NC(=CC(=N1)Cl)C2=CC=CC=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H9ClN2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10287168
Record name pyrimidine, 4-chloro-2-(methylthio)-6-phenyl-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10287168
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

236.72 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

91063-60-4
Record name NSC49449
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=49449
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name pyrimidine, 4-chloro-2-(methylthio)-6-phenyl-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10287168
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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